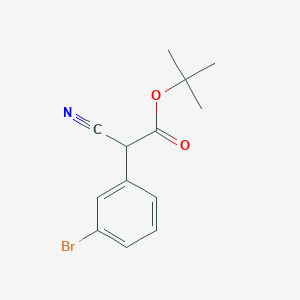

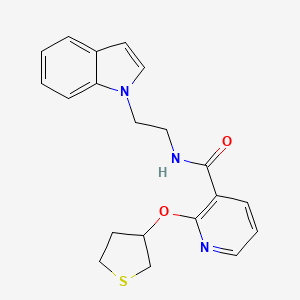

alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl esters, such as alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester, can be achieved through various methods. One method involves the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concentrated H2SO4 . Another method involves the use of various tert-butylating agents, including di-tert-butyl dicarbonate (Boc2O), tert-butylisourea, tert-butyl trichloroacetimidate, N,N-dimethylformamide di-tert-butyl acetal, 2-tert-butoxypyridine, and tert-butyl acetoacetate . A new efficient and safe method for the preparation of tertiary butyl esters of Nα-protected amino acids from tert-butanol was developed. The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .Chemical Reactions Analysis

Tert-butyl esters, such as alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester, can undergo various chemical reactions. For instance, they can be chlorinated using PCl3, allowing access to both aromatic acid chlorides and aliphatic acid chlorides in good yields . They can also be converted into other functional groups. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .科学的研究の応用

Occurrence and Fate in the Environment

Studies on parabens, a class of chemicals that includes esters of para-hydroxybenzoic acid, highlight the presence and behavior of these compounds in aquatic environments. Parabens, which can act as weak endocrine disrupters, have been found in surface water, sediments, and effluents of wastewater treatment plants, showing their ubiquitous presence due to the consumption of paraben-based products. The transformation products of parabens, particularly chlorinated derivatives, show increased stability and persistence, raising concerns about their environmental impact and toxicity (Haman et al., 2015).

Synthetic Methods and Biological Activity

Synthetic Methods : Various synthetic methods are employed to produce organic compounds, including the use of carboxylic acids, esters, and alkynes as starting materials. These methods are crucial for the preparation of compounds with potential biological activity, including those used in medicine and agriculture (Turek et al., 2017).

Biological Activity : Organic compounds, including derivatives of cinnamic acid and indanones, have been extensively studied for their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. Such studies underscore the potential therapeutic applications of these compounds and highlight the importance of synthetic organic chemistry in drug discovery and development (De et al., 2011).

Environmental and Health Concerns

The widespread use of synthetic organic compounds, including flame retardants and pesticides, poses significant environmental and health risks. Studies have documented the occurrence of these compounds in various environmental matrices and their potential toxic effects on wildlife and humans. For example, pyrethroid pesticides have been detected in water, soil, and air, indicating their pervasive presence and the need for monitoring and regulation to mitigate their impact (Tang et al., 2018).

作用機序

Target of Action

Alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester is a chemical compound that is often used in the synthesis of various organic compounds . The primary targets of this compound are carboxylic acids and alcohols . It serves as a building block during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .

Mode of Action

The compound interacts with its targets through a process known as tert-butylation . This process involves the conversion of carboxylic acids and alcohols into tert-butyl esters and ethers, respectively . The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of various organic compounds. For instance, it has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . It is also the starting reagent for the synthesis of N-Oxalylglycine derivatives .

Result of Action

The result of the action of alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester is the formation of new organic compounds. For example, it can lead to the formation of tert-butyl esters with free amino groups quickly and in good yields . It can also result in the formation of various carboxylic acids and alcohols without amino groups into tert-butyl esters and ethers, respectively, in high yields .

将来の方向性

The development of practical, green, and simple methodologies for the synthesis of esters and amides is in high demand . Therefore, future research could focus on finding alternative conditions for the interaction of tert-butanol with amino acid derivatives and developing efficient methods for the conversion of esters into acid chlorides .

特性

IUPAC Name |

tert-butyl 2-(3-bromophenyl)-2-cyanoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11(8-15)9-5-4-6-10(14)7-9/h4-7,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJLMMPKMXJYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1107634-47-8 |

Source

|

| Record name | tert-butyl 2-(3-bromophenyl)-2-cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2935906.png)

![7-Fluoro-2-methyl-3-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2935907.png)

![2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2935908.png)

![2-[3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2935918.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2935921.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2935927.png)